molecular formula C9H9F2NO2 B15291650 Ethyl 3-amino-2,6-difluorobenzoate

Ethyl 3-amino-2,6-difluorobenzoate

Cat. No.: B15291650
M. Wt: 201.17 g/mol
InChI Key: QQMGVHGMXCDLTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-2,6-difluorobenzoate is an organic compound with the molecular formula C9H9F2NO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2,6-difluorobenzoate typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-difluoroaniline.

    Reaction with Ethyl Chloroformate: The 2,6-difluoroaniline is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form this compound.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2,6-difluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with an alkyl halide, the product would be an alkylated derivative of this compound.

Scientific Research Applications

Ethyl 3-amino-2,6-difluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2,6-difluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-2,6-difluorobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2,6-Difluorobenzoic acid: Lacks the amino group and ester functionality.

    Ethyl 2,6-difluorobenzoate: Lacks the amino group.

Uniqueness

This compound is unique due to the presence of both the amino group and the ethyl ester group, which confer specific chemical properties and reactivity. The fluorine atoms enhance the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in various chemical and pharmaceutical applications.

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

ethyl 3-amino-2,6-difluorobenzoate

InChI

InChI=1S/C9H9F2NO2/c1-2-14-9(13)7-5(10)3-4-6(12)8(7)11/h3-4H,2,12H2,1H3

InChI Key

QQMGVHGMXCDLTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.